Methenolon

Description

Historical Context of Anabolic-Androgenic Steroid Discovery and Research

The history of AAS research is rooted in early investigations into the effects of gonadal extracts. Observations dating back millennia noted the impact of castration on animal domestication, hinting at the influence of substances produced by the testes. researchgate.netnih.gov Early scientific experiments in the late 19th and early 20th centuries, such as those involving testicular transplants in roosters, provided further evidence for a blood-borne substance affecting male characteristics and behavior. auajournals.orgswolverine.com The isolation and subsequent synthesis of testosterone (B1683101) in the 1930s marked a pivotal moment, allowing for more targeted research into its physiological effects. auajournals.orgswolverine.combinasss.sa.cr Initial clinical trials with testosterone preparations commenced in the late 1930s, exploring their potential therapeutic applications. auajournals.org

Evolution of Synthetic Androgen Analogs

Following the isolation and synthesis of testosterone, research efforts expanded to develop synthetic analogs. The goal was often to create compounds that retained desirable anabolic properties while minimizing androgenic side effects. researchgate.netnih.govmdpi.com This led to the synthesis of numerous steroidal compounds with modifications to the basic testosterone structure. karger.com Pharmaceutical research in the mid-20th century explored a wide array of these synthetic androgens, although only a limited number ultimately reached the market. karger.com Modifications such as 17-alpha alkylation were introduced to enhance oral bioavailability, although this often came with the drawback of increased hepatotoxicity for some compounds. karger.com The ongoing development of synthetic androgens has been influenced by the desire for improved pharmacological profiles and, in the context of anti-doping efforts, the need to identify and detect novel compounds. karger.com

Position of Methenolon within the Landscape of Anabolic-Androgenic Steroids

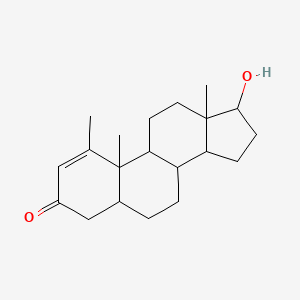

This compound (also known as Metenolone) is a synthetic anabolic-androgenic steroid that is structurally related to dihydrotestosterone (B1667394) (DHT). ontosight.aidrugbank.com It is characterized as a 3-hydroxylated C19 steroid hormone and belongs to the class of androgens and derivatives. drugbank.com Within the spectrum of AAS, this compound is generally considered to have moderate anabolic effects and relatively mild androgenic properties compared to some other derivatives. ontosight.ai It exists in both oral (acetate ester) and injectable (enanthate ester) forms. ontosight.aiinchem.orgnih.gov The acetate (B1210297) form, Methenolone (B1676379) acetate, was introduced in the United States in the 1960s. medicalantiaging.comagewelldr.com The enanthate ester, Methenolone enanthate, is an intramuscularly administered form. nih.gov Compared to 17α-alkylated AAS, Methenolone acetate and enanthate have been noted for potentially having higher anabolic efficiency with lower androgenic and hepatotoxic effects. nih.gov

Significance of this compound Research in Preclinical and Analytical Sciences

Research involving this compound has been significant in both preclinical investigations and analytical science. Preclinical studies, often utilizing animal models, have explored the effects of this compound and its esters on various physiological parameters, including bone development and muscle protein synthesis. For instance, studies in adolescent rats have investigated the impact of Methenolone enanthate on humeral and femoral development, observing differential effects based on sex. academicjournals.orgresearchgate.netproduccioncientificaluz.org Research has also examined the effect of Methenolone enanthate on body composition and skeletal muscle protein synthesis in growing rats. uq.edu.au These preclinical findings contribute to the understanding of how this compound interacts with biological systems.

In analytical science, research on this compound is crucial for developing and improving detection methods, particularly in the context of anti-doping control. kingston.ac.uk Identifying this compound and its metabolites in biological matrices like urine and hair is essential for detecting its use. inchem.orgnih.govkingston.ac.uk Studies have focused on the identification of urinary metabolites of Methenolone acetate using techniques such as gas chromatography/mass spectrometry. nih.gov The development of sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is vital for the reliable detection of this compound and other AAS. kingston.ac.uk Research in this area aims to widen the window of detection and improve the accuracy of doping control analyses. karger.comkingston.ac.uk Furthermore, studies on the biotransformation of this compound, for example, through fungal-mediated structural transformations, contribute to understanding its metabolic fate and identifying potential new metabolites relevant for detection. nih.gov Research has also explored the potential for Methenolone acetate to influence bone mineral density in specific medical contexts, such as in patients with myelodysplastic syndrome and anemia, suggesting an osteoanabolic effect. researchgate.netresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJQEDFWRSLVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861836 | |

| Record name | 17-Hydroxy-1-methylandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Methenolon

Advanced Synthetic Pathways for Methenolon and its Esters

The synthesis of methenolone (B1676379) and its esters typically involves multi-step pathways starting from suitable steroid precursors. google.com

Multi-Step Synthesis from Precursor Steroids

One reported synthetic route for methenolone utilizes 17β-acetoxy-5α-androst-1-en-3-one as a raw material. google.com This pathway involves a sequence of five reactions: epoxidation, hydrogenolysis, ketalization, oxidation, and a Grignard reaction. google.com

A specific five-step synthesis from 17β-acetoxy-5α-androst-1-en-3-one involves:

Epoxidation in the presence of alkaline hydrogen peroxide to yield 1α,2α-epoxy-17β-hydroxy-5α-androstan-3-one. google.com

Catalytic hydrogenolysis using H₂/palladium-calcium carbonate, palladium-charcoal, or active nickel to produce 1α,17β-dihydroxy-5α-androstan-3-one 17-acetate. google.com

Azeotropic dehydration with ethylene (B1197577) glycol in benzene (B151609) under p-toluenesulfonic acid catalysis to obtain 3,3-ethylenedioxo-5α-androstane-1α,17β-diol 17-acetate. google.com

Oxidation with chromic acid in pyridine (B92270) to produce 17β-acetoxy-3,3-ethylenedioxo-5α-androstan-1-one. google.com

A continuous Grignard-dehydration reaction to yield 17β-hydroxy-1-methyl-5α-androst-1-en-3-one (methenolone). google.com

Another method for preparing methenolone involves using acetic acid isotestosterone as a raw material, undergoing a ketal oxidation reaction followed by a Grignard reaction. google.com This method is reported to have advantages in terms of fewer processing steps, simpler operation, and higher yield. google.com

Stereochemical Considerations in Synthesis

Stereochemical control is a crucial aspect of steroid synthesis due to the presence of multiple chiral centers. The synthetic pathways are designed to control the stereochemistry at specific positions, such as the 5α configuration in the androstane (B1237026) skeleton and the 17β-hydroxy group in methenolone. wikipedia.orgnih.gov The introduction of the 1-methyl group and the Δ¹ double bond also involves specific stereochemical outcomes depending on the reagents and conditions used in the synthetic route. Research into steroid synthesis often involves analyzing the stereochemistry of products using techniques like NMR and mass spectrometry. wada-ama.orgwada-ama.orgacs.org

Synthesis and Characterization of this compound Derivatives

Methenolone can be chemically modified to produce various derivatives, primarily esters, to alter its pharmacokinetic properties. wikipedia.orgwikipedia.org

Novel Derivatives with Modified Steroid Nuclei

While the primary focus for methenolone derivatives is typically esterification, research has explored modifications to the steroid nucleus of related compounds or the synthesis of novel methylated derivatives of similar steroids for characterization and metabolic studies. wada-ama.orgwada-ama.orgd-nb.info For instance, studies have involved the synthesis and characterization of 17α-methylmethenolone. wada-ama.org Biotransformation methods using microorganisms can also lead to the formation of novel steroid derivatives with regio- and stereoselectively introduced substituents. d-nb.inforsc.org

Esterification and Prodrug Design

Esterification of the 17β-hydroxyl group of methenolone is a common strategy for prodrug design, leading to compounds like methenolone acetate (B1210297) and methenolone enanthate. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net These esters are hydrolyzed in the body to release the active methenolone. wikipedia.orgwikipedia.org The length of the ester chain influences the pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion.

This compound Acetate Synthesis

Methenolone acetate is the acetate ester of methenolone at the 17β position. wikipedia.org Its synthesis can be achieved by the acetylation of methenolone. One patent describes the preparation of methenolone acetate by acetylating methenolone using acetic anhydride (B1165640) in pyridine. google.comgoogle.com

A method for purifying methenolone obtained from a Grignard reaction involves converting the crude methenolone into methenolone acetate with acetic anhydride in pyridine, followed by alcoholysis of the acetate in methanol (B129727) with sulfuric acid as a catalyst to obtain refined methenolone. google.com This highlights the chemical interconversion between methenolone and its acetate.

This compound Enanthate Synthesis

Methenolone enanthate is an ester derivative of methenolone, where an enanthate chain is attached at the 17β-hydroxyl group. This esterification increases the duration of action compared to the base form ontosight.ai. While specific detailed synthetic procedures for methenolone enanthate were not extensively detailed in the search results, the general process of creating steroid esters typically involves the reaction of the steroid with the corresponding acid or acid derivative (e.g., enanthic acid, enanthoyl chloride, or enanthic anhydride) under appropriate reaction conditions, often with the use of catalysts. One patent mentions the acylation of the 17β-hydroxyl group of methenolone to form esters like methenolone acetate, propionate (B1217596), and enanthate google.com. This suggests that methenolone enanthate synthesis involves the esterification of methenolone with enanthic acid or a reactive derivative.

Microbial Biotransformation in this compound Derivatization

Microbial biotransformation has emerged as a valuable tool in organic chemistry for modifying natural, synthetic, and semi-synthetic compounds, including steroids like methenolone esters. This process utilizes microbial or plant cell cultures as biocatalysts to introduce structural changes through various enzymatic reactions such as oxidation, reduction, dehydrogenation, and hydroxylation, often under mild and environmentally friendly conditions oaepublish.comresearchgate.net.

Fungal Cultures for Biotransformation

Several fungal cultures have been investigated for their ability to biotransform methenolone esters. Studies have shown that filamentous fungi are efficient biocatalysts capable of catalyzing selective reactions on steroid cores researchgate.net.

Specific fungal species reported for the biotransformation of methenolone enanthate and methenolone acetate include:

Aspergillus niger nih.govresearchgate.netcabidigitallibrary.org

Cunninghamella blakesleeana nih.govresearchgate.netcabidigitallibrary.org

Rhizopus stolonifer (used for metenolone acetate) oaepublish.com

Fusarium lini (used for metenolone acetate) oaepublish.com

Cunninghamella elegans (used for metenolone acetate) oaepublish.com

Aspergillus alliaceous (used for metenolone acetate) oaepublish.comnih.gov

Trametes hirsuta (used for metenolone acetate) nih.gov

These fungal cultures can perform a variety of transformations on the steroid structure, leading to the formation of hydroxylated, reduced, or oxidized metabolites oaepublish.com.

Identification of Novel Biotransformed Products

Microbial biotransformation of methenolone esters can yield novel compounds with potentially altered biological activities. Researchers utilize detailed spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including HSQC and HMBC) and Mass Spectrometry (MS), to elucidate the structures of these biotransformed products oaepublish.comnih.govrsc.org.

Studies on the biotransformation of methenolone enanthate with Aspergillus niger have resulted in the synthesis of new metabolites nih.govresearchgate.netcabidigitallibrary.org. For instance, biotransformation of methenolone enanthate (referred to as substrate 1) with A. niger led to the synthesis of three new metabolites (compounds 2-4) and three known metabolites (compounds 5-7) nih.govresearchgate.netcabidigitallibrary.org. Cunninghamella blakesleeana fermentation of the same substrate yielded one known metabolite (metabolite 6) nih.govresearchgate.netcabidigitallibrary.org.

Similarly, the biotransformation of metenolone acetate using various fungal strains like Rhizopus stolonifer, Fusarium lini, Cunninghamella elegans, and Aspergillus alliaceous has afforded numerous transformed products, some of which were identified as new compounds oaepublish.com. For example, biotransformation of metenolone acetate (compound 220) with these fungi yielded fourteen transformed products, including new compounds 221-225, 230, and 234 oaepublish.com.

The identification of these novel biotransformed products is crucial for understanding the metabolic pathways of methenolone esters in microbial systems and for potentially discovering compounds with modified or enhanced properties.

Molecular and Cellular Mechanisms of Action Preclinical Focus

Androgen Receptor Binding Dynamics

Methenolon functions as an agonist of the androgen receptor (AR), the primary biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) wikipedia.orgwikipedia.org. The interaction between this compound and the AR is a key step in initiating the downstream biological effects attributed to this compound.

Ligand-Receptor Interaction Kinetics

Ligand-receptor interaction kinetics describe the rates at which a ligand binds to and dissociates from its receptor nih.govyoutube.com. While specific kinetic rate constants (association and dissociation rates) for this compound binding to the AR are not extensively detailed in the provided search results, the concept of ligand-receptor binding is fundamental to its mechanism. The formation of a ligand-receptor complex is the initial event that can lead to a biological process youtube.com. The rate of association is dependent on ligand concentration, while the rate of dissociation is independent of ligand concentration and relies on the specific interactions between the ligand and receptor nih.gov.

Receptor Selectivity and Affinity Profiling

This compound exhibits a relatively high affinity for the androgen receptor in various tissues, including skeletal muscle and prostate oup.com. Studies comparing the relative binding affinity (RBA) of different anabolic-androgenic steroids to the AR have shown this compound to have a notable affinity, generally similar across different tissues examined in preclinical models oup.com. The binding characteristics of AAS for the AR in circulatory tissues have also been investigated, indicating the presence of specific, saturable, and high-affinity androgen receptors in these tissues, albeit at lower levels compared to non-circulatory tissues like the prostate annualreviews.org.

A comparative analysis of the binding affinities of various steroids to the AR in rat and rabbit skeletal muscle and rat prostate showed that this compound had a relatively high RBA . This indicates its capacity to compete with other ligands for binding to the AR in these tissues oup.com.

A summary of relative binding affinities from one study is presented below:

| Steroid | Relative Binding Affinity (RBA) (relative to Methyltrienolone (B1676529) = 1.00) |

| Methyltrienolone (MT) | 1.00 |

| 19-nortestosterone | > this compound |

| This compound | Relatively High |

| Testosterone | < this compound |

| 1α-methyl-DHT | < Testosterone |

| Stanozolol (B1681124) | < 0.05 (Weak) |

| Methanedienone | < 0.05 (Weak) |

| Fluoxymesterolone | < 0.05 (Weak) |

| Oxymetholone | Too low to be determined |

| Ethylestrenol | Too low to be determined |

Based on data from competitive binding assays using [³H]methyltrienolone as the ligand in rat and rabbit skeletal muscle and rat prostate . Note: The exact numerical RBA for this compound relative to MT is not explicitly stated as a single value in the snippets, but it is consistently described as "relatively high" and positioned below 19-nortestosterone and above testosterone and 1α-methyl-DHT in terms of affinity .

Comparative Analysis with Endogenous Androgens

This compound, as a synthetic derivative of DHT, interacts with the same androgen receptor as endogenous androgens like testosterone and DHT wikipedia.orgwikipedia.orgfrontiersin.org. Studies comparing the binding of this compound to the AR with that of endogenous androgens indicate that this compound has a relatively high binding affinity, comparable to or exceeding that of testosterone in some tissues oup.com. DHT generally exhibits a higher affinity for the AR than testosterone, particularly in the prostate oup.comannualreviews.orgimrpress.com. However, the affinity of DHT for the AR in skeletal muscle can be lower, possibly due to rapid metabolism oup.com. This compound's relatively high affinity suggests it can effectively compete with endogenous androgens for AR binding sites oup.com. Unlike testosterone, this compound is already 5α-reduced and does not undergo significant conversion to a more potent androgen like DHT via 5α-reductase wikipedia.orgfrontiersin.org. This characteristic contributes to its pharmacological profile.

Downstream Signaling Pathways and Gene Regulation

Upon binding to the AR, this compound initiates a cascade of intracellular events that ultimately modulate gene expression. The AR, a ligand-activated nuclear receptor, is typically located in the cytoplasm in an inactive state, bound to chaperone proteins nih.govamegroups.org.

Transcriptional Modulation via Androgen Response Elements (AREs)

Ligand binding to the AR induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the AR, and translocation into the nucleus nih.govamegroups.orgwikipedia.org. In the nucleus, the activated AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), located in the promoter and enhancer regions of target genes nih.govamegroups.orgwikipedia.orgeur.nl. AREs typically consist of a palindromic repeat sequence amegroups.orgfrontiersin.org.

Binding of the this compound-AR complex to AREs serves as a crucial step in regulating the transcription of androgen-responsive genes wikipedia.orgeur.nl. This interaction can either activate or repress gene expression, depending on the specific gene, the cellular context, and the recruitment of co-regulatory proteins wikipedia.orgeur.nlmdpi.com. This genomic pathway involving AR-DNA binding is a primary mechanism by which androgens and AAS like this compound exert their effects nih.govwikipedia.orgamegroups.org.

Co-regulator Recruitment and Functional Implications

The transcriptional activity of the AR is not solely dependent on its binding to AREs. It is also heavily influenced by the recruitment of co-regulatory proteins, including co-activators and co-repressors nih.govwikipedia.orgeur.nlmdpi.comendocrine.org. These co-regulators interact with the AR to modulate the transcriptional machinery and influence the rate of gene transcription nih.govwikipedia.orgeur.nlmdpi.comendocrine.org.

Co-activators can enhance AR-mediated gene transcription by facilitating chromatin remodeling and interacting with components of the transcription initiation complex, such as RNA polymerase II nih.goveur.nl. Conversely, co-repressors can inhibit transcription eur.nlmdpi.com. The specific set of co-regulators recruited to the AR-ARE complex can vary depending on the cell type and the specific ligand bound to the AR, contributing to tissue-specific responses eur.nlmdpi.comendocrine.org.

The interaction between the AR and co-regulators is a complex process that is still being investigated mdpi.comendocrine.org. It is suggested that the conformation of the AR induced by ligand binding can influence which co-regulators are recruited endocrine.org. This co-regulator recruitment plays a significant role in determining the functional outcome of AR activation by this compound, impacting the expression of genes involved in various processes, including protein synthesis and muscle growth nih.govswolverine.com.

Non-Genomic Androgen Receptor Signaling

Beyond the classical genomic pathway, androgens, including AAS like this compound, can also trigger rapid, non-genomic signaling events. These actions are typically initiated by the interaction of androgens with membrane-associated AR or potentially other membrane receptors such as the epidermal growth factor receptor (EGFR) and sex hormone-binding globulin receptor (SHBGR). wikipedia.org

Non-genomic AR signaling involves the activation of various intracellular second messenger cascades. These can include the mitogen-activated protein kinase (MAPK) pathway, specifically ERK 1/2, as well as protein kinase A (PKA), phosphoinositide 3-kinase (PI3K)/Akt, and CaM pathways. wikipedia.orgnih.gov These rapid signaling events can influence cellular processes and, in some instances, may also indirectly modulate genomic transcription. nih.govwikipedia.org For example, non-genomic AR actions have been shown to rapidly activate pathways like ERK/MAPK, contributing to effects observed in preclinical models. nih.gov While the precise nature of all membrane androgen binding sites remains an area of investigation, the involvement of these non-genomic pathways contributes to the multifaceted cellular responses to androgens. thermofisher.com

Cellular and Tissue-Specific Mechanistic Studies (In Vitro Models)

In vitro studies have provided valuable insights into the cellular and tissue-specific effects of this compound. fishersci.fiindiamart.com These studies have explored its impact on fundamental cellular processes such as protein synthesis, proliferation, and differentiation.

This compound is reported to increase protein synthesis, particularly in muscle cells. wikipedia.org This anabolic effect is a key characteristic of AAS. Preclinical studies using this compound enanthate in rats, for instance, have shown an increased rate of synthesis of mixed skeletal muscle protein in female subjects, although a significant difference was not observed in males in that specific study. indiamart.com

However, the effects on protein synthesis can be tissue-specific. In contrast to its anabolic effects in muscle, in vitro studies have indicated that this compound enanthate can inhibit protein synthesis in certain cancer cell lines, such as cervical cancer cells and THP-1 cells. fishersci.fi This highlights the complex and context-dependent nature of steroid action at the cellular level.

Anabolic steroids, in general, are known to enhance muscle protein synthesis (MPS) through both genomic and non-genomic mechanisms. wikipedia.org This can involve the activation of signaling pathways such as the PI3K/Akt/mTORc1 cascade, which plays a crucial role in regulating protein turnover. wikipedia.org

In vitro models have demonstrated this compound's ability to influence cellular proliferation and differentiation in specific cell types. This compound has been found to be mitogenic in bone cell systems. mims.com Studies using mouse osteoblastic cells, human osteoblast cell cultures, and a human osteosarcoma cell line in vitro showed that this compound stimulated cell proliferation. mims.com This proliferative effect was inhibited by antiandrogens, suggesting mediation through the androgen receptor. mims.com

Furthermore, this compound also influenced cellular differentiation in these bone cell systems, increasing the percentage of alkaline phosphatase (ALP) positive cells. mims.com This indicates an induction of osteoblast differentiation, an effect also likely mediated by the AR. mims.com

Beyond bone cells, androgens generally have been shown to stimulate the proliferation of committed erythrocytic and granulocytic precursors in vitro. The androgen receptor is understood to be essential for certain growth factor-induced proliferation in hematopoietic cells, such as G-CSF-induced ERK activation and subsequent granulocytic proliferation. Anabolic steroids can also promote the proliferation and differentiation of satellite cells, which are crucial for muscle regeneration and growth. wikipedia.org

Metabolic Fate and Biotransformation Research (Preclinical/In Vitro/Animal Models)

The metabolic fate and biotransformation of methenolone (B1676379) have been investigated through various preclinical, in vitro, and animal model studies to understand its disposition in biological systems. These studies are crucial for identifying metabolites and elucidating the enzymatic pathways involved.

Identification of this compound Metabolites

Methenolone undergoes extensive metabolism, leading to the formation of numerous metabolites. Studies in humans have detected up to twelve metabolites in urine, present in glucuronide, sulfate (B86663), or free steroid fractions. nih.govresearchgate.net The parent compound, methenolone, has been detected in human urine for up to 90 hours after oral administration, with a cumulative urinary excretion of about 1.63% of the ingested dose. nih.govresearchgate.net

Research utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has been instrumental in the identification and characterization of these metabolites. nih.govnih.govdshs-koeln.de

Phase I Metabolic Pathways (e.g., Hydroxylation, Reduction)

Phase I metabolism of methenolone primarily involves modifications to the steroid structure through reactions such as reduction and hydroxylation. nih.govdshs-koeln.denih.gov Key transformations include the oxidation of the 17-hydroxyl group and the reduction of substituents on the A-ring. nih.gov

Specific Phase I reactions identified include:

Reduction of the 3-keto group. nih.govnih.gov

Hydroxylation at various positions, including C6 and C16. nih.govnih.gov

Oxidation of the hydroxyl group at carbon 17. nih.gov

Studies have shown that reduction and hydroxylation are the main Phase I reaction pathways for methenolone. dshs-koeln.de Oxidized metabolites have also been detected. dshs-koeln.de

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, methenolone and its metabolites undergo Phase II metabolism, primarily through conjugation reactions. nih.govlongdom.orgopenaccessjournals.com These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate, to functional groups on the steroid structure, increasing their water solubility and facilitating excretion. longdom.orgopenaccessjournals.comdrughunter.com

Major Phase II pathways for methenolone metabolites include:

Glucuronidation: Conjugation with glucuronic acid is a significant pathway, with many metabolites isolated from the glucuronic acid fraction in urine. nih.gov Enzymes like UDP-glucuronosyltransferases (UGTs) catalyze this process. longdom.orgopenaccessjournals.comnih.gov

Sulfation: Conjugation with sulfate is also an important metabolic pathway for methenolone. nih.govdshs-koeln.denih.govresearchgate.net Sulfotransferase (SULT) enzymes mediate this process. longdom.org Sulfate conjugates of methenolone and its metabolites have been detected in urine, and some sulfate metabolites have been identified as potentially long-term markers for methenolone misuse. nih.govdshs-koeln.deresearchgate.netresearchgate.net

Studies have documented methenolone sulfate and 3z-hydroxy-1β-methyl-5α-androstan-17-one sulfate as metabolites in human urine, highlighting the importance of sulfation as a Phase II pathway. researchgate.netnih.govresearchgate.net

Stereo-isomeric Metabolite Characterization

The metabolism of methenolone can lead to the formation of stereo-isomeric metabolites. Characterization of these stereoisomers is important for a comprehensive understanding of the metabolic profile. For instance, studies in horses have identified stereoisomers among the detected metabolites. epa.govresearchgate.net The stereochemistry of positions 3 and 5 in reduced metabolites is a key aspect of steroid metabolism, with different species potentially showing variations in the predominant stereoisomers. gla.ac.uk

Comparative Metabolic Profiling in Different Animal Models

Metabolic profiling of methenolone in different animal models provides insights into species-specific differences in biotransformation pathways.

In Vitro Hepatic Microsomal Studies

In vitro studies using hepatic microsomes from various species are valuable for examining the enzymatic reactions involved in methenolone metabolism. Studies with horse liver microsomes have identified methenolone and several other metabolites, including oxidized and hydroxylated derivatives. epa.govresearchgate.net These studies help to elucidate the Phase I transformations occurring in the liver. epa.govresearchgate.net

Excretion Studies in Animal Models (e.g., Calf, Horse)

Excretion studies in animal models like calves and horses have revealed the metabolic fate of methenolone and its esters in these species.

In a study involving male veal calves administered methenolone acetate (B1210297) orally, three main metabolites were detected in urine and faeces: alpha-methenolone, 1-methyl-5alpha-androstan-3,17-diol, and 3alpha-hydroxy-1-methyl-5alpha-androstan-17-one. researchgate.netnih.gov The parent compound was also detectable in faeces. researchgate.netnih.gov

Studies in horses administered methenolone acetate orally did not detect the parent ester in urine, but several metabolites were identified, including methenolone (M1), hydroxylated metabolites (M6-M8), and stereoisomers (M9, M10). epa.govresearchgate.net These studies contribute to understanding the in vivo metabolic pathways and the nature of excreted metabolites in different animal species. epa.govresearchgate.net

Table 1: Selected Methenolone Metabolites and Related Compounds

| Compound Name | PubChem CID |

| Methenolone | 3037705 |

| Methenolone acetate | 9672 |

| Methenolone enanthate | 248271 |

| 3α-hydroxy-1-methylen-5α-androstan-17-one | 112799 |

| 1-methyl-5α-androstan-3,17-diol | 132769494 |

| 3α-hydroxy-1-methyl-5α-androstan-17-one | 109943 |

| 1-methyl-5α-androst-1-ene-3,17-dione | 10005202 |

| 1-methyl-5α-androst-1-en-17β-ol-3-one (Methenolone) | 3037705 |

| 1-methylene-5α-androstan-3α-ol-17-one | 112799 |

| 3β-hydroxy-1α-methyl-5α-androstan-17-one | 132769495 |

| 16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione | 132769496 |

| 18-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione | 132769497 |

Table 2: Summary of Methenolone Metabolism in Different Models

| Study Type | Model/Species | Key Metabolic Processes Observed | Examples of Metabolites Identified |

| In Vitro | Human Liver Microsomes | Phase I (Reduction, Hydroxylation, Oxidation) | Not explicitly detailed for methenolone alone in search results, but general Phase I reactions for AAS apply. dshs-koeln.denih.gov |

| In Vitro | Horse Liver Microsomes | Phase I (Hydroxylation, Oxidation) | Methenolone, 1-methyl-5α-androst-1-ene-3,17-dione, hydroxylated derivatives (e.g., at C6, C16). epa.govresearchgate.net |

| In Vivo (Excretion) | Human | Phase I, Phase II (Glucuronidation, Sulfation) | Methenolone, 3α-hydroxy-1-methylen-5α-androstan-17-one, glucuronide and sulfate conjugates, 18-hydroxylated metabolites. nih.govresearchgate.netnih.govnih.gov |

| In Vivo (Excretion) | Veal Calf | Phase I | Alpha-methenolone, 1-methyl-5alpha-androstan-3,17-diol, 3alpha-hydroxy-1-methyl-5alpha-androstan-17-one. researchgate.netnih.gov |

| In Vivo (Excretion) | Horse | Phase I | Methenolone, hydroxylated metabolites, stereoisomers. epa.govresearchgate.net |

Metabolic Fate and Biotransformation Research Preclinical/in Vitro/animal Models

Biotransformation by Specific Enzyme Systems

The biotransformation of methenolon involves several key enzyme systems that catalyze various reactions, including oxidation, reduction, and hydroxylation. These enzymatic processes lead to the formation of numerous metabolites, which can differ depending on the specific enzyme involved and the biological matrix studied.

Cytochrome P450 Metabolism (e.g., 18-Hydroxylation)

Cytochrome P40 (CYP) enzymes are a superfamily of enzymes containing heme as a cofactor, primarily functioning as monooxygenases. wikipedia.org They are predominantly found in the liver but are also present in other tissues like the small intestine, lungs, placenta, and kidneys. dynamed.com CYPs play a major role in the oxidative biotransformation (phase 1 metabolism) of many drugs and lipophilic xenobiotics, converting them into more hydrophilic derivatives for easier excretion. wikipedia.orgdynamed.com Examples of metabolic pathways catalyzed by CYPs include hydroxylation, demethylation, and dealkylation. dynamed.com

Studies have indicated the involvement of CYP enzymes in the metabolism of this compound. Research has identified 18-hydroxylated metabolites of this compound in human urine. researchgate.netresearchgate.netnih.gov These metabolites, such as 18-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione, have been isolated from the glucuronide fraction of urine specimens following this compound administration. researchgate.netresearchgate.netnih.gov The presence of a methyl group at the C1 or C2 positions in steroids like this compound appears to favor the interaction of hepatic 18-hydroxylases with these compounds. researchgate.netresearchgate.net This suggests that 18-hydroxylation, a metabolic pathway catalyzed by certain CYP enzymes like CYP11B1 and CYP11B2 for other steroids, contributes to this compound's biotransformation. nih.gov

Reductase Enzyme Activity (e.g., 5α-reductase)

Reductase enzymes, particularly 5α-reductase, are involved in steroid metabolism. wikipedia.org 5α-Reductase catalyzes the reduction of the Δ4-double bond in steroids, converting 3-oxo-Δ4-steroids into their corresponding 5α-reduced forms. wikipedia.org This enzyme is known to convert testosterone (B1683101) into the more potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.orgfrontiersin.org

However, this compound is already a 5α-reduced steroid, being a modification of dihydrotestosterone (DHT). iceprolab.comncats.io Consequently, this compound is not metabolized by the 5α-reductase enzyme. iceprolab.comadvancedlabs.net This means that unlike testosterone, this compound does not undergo potentiation in tissues that express 5α-reductase, such as the skin, hair follicles, and prostate gland. wikipedia.org

Despite not being a substrate for 5α-reductase, this compound is subject to reduction at the C3 position by 3α-hydroxysteroid dehydrogenase (3α-HSD) in tissues like skeletal muscle. peterbond.org This 3α-reduction leads to the formation of 3α-reduced metabolites, which are the primary metabolites of this compound. peterbond.org The presence of the 3-keto group and an α-oriented hydrogen atom at carbon 5 in this compound makes it a good substrate for these enzymes. peterbond.org This metabolic inactivation by 3α-HSD in skeletal muscle is suggested as a reason for this compound's relatively weaker anabolic properties compared to other steroids. peterbond.org

Long-Term Metabolite Detection and Characterization

The detection and characterization of long-term metabolites of this compound are critical for drug testing and doping control. These metabolites can persist in biological samples for extended periods after the parent compound is no longer detectable.

Studies have focused on identifying metabolites that offer prolonged detection windows. While this compound metabolites in the glucuronide fraction are detectable for a limited time (e.g., five days after oral administration in one study), sulfate-conjugated metabolites have shown longer detection times. hpst.cz For instance, the sulfate-conjugated 16-hydroxy-3,17-dione metabolite was detectable for at least nine days using conventional GC/MS. hpst.cz

More recent research employing advanced analytical techniques like GC-chemical ionization-triple quadrupole MS (GC-CI-MS/MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOFMS) has led to the identification of new long-term metabolites. wada-ama.orgresearchgate.netresearchgate.netnih.gov A non-hydrolyzed sulfated metabolite, 1β-methyl-5α-androstan-17-one-3ζ-sulfate, has been reported to provide a detection time of up to 17 days in human urine, significantly extending the detection window compared to previously monitored markers. researchgate.netnih.gov Another sulfate (B86663) conjugate, 1-methylen-5α-androst-3,17-dione-2ξ-sulfate, was considered a new long-term metabolite detectable for up to 40 days by liquid-liquid extraction and up to 30 days by direct-injection analysis after oral administration in one study using LC-QTOFMS. researchgate.netresearchgate.net

Research in animal models, such as veal calves and horses, has also characterized this compound metabolites. In veal calves, alpha-methenolone, 1-methyl-5alpha-androstan-3,17-diol, and 3alpha-hydroxy-1-methyl-5alpha-androstan-17-one were observed as main metabolites in urine and feces. researchgate.netnih.gov In horses, in vitro studies with liver microsomes identified methenolone (B1676379) and seven other metabolites, including oxidized and hydroxylated forms. researchgate.net In vivo studies in horses detected methenolone and several metabolites in urine, indicating different metabolic pathways compared to in vitro findings. researchgate.net

Analytical Methodologies for Methenolon and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating methenolone (B1676379) and its various metabolites from complex biological samples before detection and identification by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a widely used technique for the detection of methenolone and its metabolites, particularly the glucuronide-conjugated metabolites after enzymatic hydrolysis dshs-koeln.deresearchgate.net. This method offers high resolution separation and is suitable for volatile and thermally stable compounds. Sample preparation for GC-MS/MS typically involves hydrolysis of conjugated metabolites, extraction, and derivatization to enhance volatility and improve chromatographic behavior researchgate.netcapes.gov.br. For instance, a method for methenolone detection in hair using GC-MS/MS involved sample solubilization, solid-phase and liquid-liquid extraction, and derivatization with MSTFA-NH4I-2-mercaptoethanol researchgate.netcapes.gov.br. Methenolone was detected by monitoring specific parent and daughter ions (e.g., m/z 446 -> 208 and 195) researchgate.netcapes.gov.br. GC-MS in selected ion monitoring (SIM) mode has been used to detect methenolone metabolites, with detection windows extending up to nine days for sulfate-conjugated metabolites after enzymatic hydrolysis hpst.cz. GC-CI-MS/MS has also been employed for the analysis of non-hydrolyzed sulfated methenolone metabolites, showing detection windows up to 17 days for a specific metabolite researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that allows for the direct analysis of more polar compounds, including intact conjugated metabolites, without the need for extensive derivatization dshs-koeln.deoup.com. This is particularly advantageous for analyzing glucuronide and sulfate (B86663) conjugates of methenolone metabolites dshs-koeln.denih.gov. LC-MS/MS methods often utilize electrospray ionization (ESI) in positive or negative mode oup.comnih.gov. Multiple reaction monitoring (MRM) is commonly used in LC-MS/MS for targeted and sensitive detection of specific methenolone metabolites researchgate.net. Complementary isolation methods, such as liquid-liquid extraction and direct injection after derivatization with Girard's Reagent T, have been developed for LC-MS/(MS) analysis of intact phase II metabolites nih.govresearchgate.net. These methods can significantly enhance the detection and identification time windows of methenolone metabolites nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that can be coupled with various detectors, including mass spectrometry. While often used as part of LC-MS based methods, HPLC can also be used independently or for sample fractionation prior to other analytical techniques dshs-koeln.de. For example, HPLC fractionation has been used to isolate sulpho-conjugated metabolites of methenolone before further analysis by GC-MS dshs-koeln.de. HPLC has also been applied to the analysis of methenolone esters in pharmaceutical formulations scilit.comcapes.gov.br.

Advanced Mass Spectrometry Applications

Advanced mass spectrometry techniques provide enhanced sensitivity, selectivity, and structural information for the analysis of methenolone and its metabolites.

High-Resolution Mass Spectrometry (HRMS)

HRMS, including techniques like time-of-flight (TOF) MS and Orbitrap MS, offers accurate mass measurements, which are crucial for the unambiguous identification of analytes and the elucidation of unknown metabolites researchgate.netwada-ama.org. LC-HRMS has been used to evaluate the sulfate fraction of methenolone metabolism, allowing for the detection of sulphate conjugates by searching for specific precursor ions nih.govresearchgate.net. The accurate mass data provided by HRMS helps in confirming the elemental composition of detected ions. LC-HRMSMS (LC coupled to high-resolution tandem mass spectrometry) can provide both accurate mass information and fragmentation data, further aiding in structural characterization researchgate.netnih.gov.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

QTOF-MS combines a quadrupole mass filter with a TOF mass analyzer, offering both precursor ion selection (like a quadrupole) and high-resolution accurate mass measurement (like a TOF) ugent.be. LC-QTOFMS has been utilized to investigate methenolone metabolic profiles in human urine, enabling the characterization and tentative identification of numerous metabolites, including previously unreported sulfate conjugates nih.govresearchgate.net. This technique allows for both full scan and product ion scan modes with accurate mass measurement, providing comprehensive data for metabolite identification nih.gov. GC-QTOF-MS has also been used for the analysis of methenolone metabolites, providing high-resolution mass spectral data ugent.be.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), plays a vital role in the structural elucidation and identification of Methenolon and its metabolites. GC-MS, particularly with electron ionization (EI), is known for producing characteristic fragmentation patterns that are highly informative for steroid structure studies. nih.govlibretexts.org LC-MS/MS is also a powerful tool for steroid analysis, offering greater sensitivity and specificity compared to immunoassay methods. researchgate.net

Studies investigating this compound metabolism have utilized LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOFMS) with full scan and product ion scan to characterize and tentatively identify metabolites. nih.gov While Electrospray Ionization (ESI) mass spectra in LC-MS may sometimes lack useful fragment ions for structural elucidation, GC-MS analysis of trimethylsilylated phase I metabolites released after hydrolysis can provide detailed structural information through informative EI mass spectra. nih.gov The identification of sulpho-conjugated this compound metabolites has been based on isolating each metabolite after HPLC fractionation and LC-HRMSMS analysis, followed by subsequent GC-MS analysis after solvolysis and trimethylsilylation. dshs-koeln.de

Specific fragmentation patterns observed in GC-MS/MS have been used for the detection of this compound. For instance, in one method for analyzing this compound in hair by GC-MS/MS, this compound was detected by its parent ion at m/z 446 and daughter ions at m/z 208 and 195. nih.gov

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are critical steps in the analysis of this compound and its metabolites from biological matrices such as urine, hair, and food products. These procedures aim to isolate the analytes of interest from complex matrices and concentrate them for subsequent analysis.

Enzyme Digestion Techniques

This compound and its metabolites are often excreted as conjugated forms, primarily glucuronides and sulfates. hpst.czwada-ama.org To detect the unconjugated or "free" steroids, enzymatic hydrolysis is frequently employed to cleave these conjugates. hpst.cz β-Glucuronidase from E. coli is commonly used in routine steroid analysis to hydrolyze glucuronide conjugates. hpst.czwada-ama.org However, this enzyme does not effectively cleave sulfate conjugates. hpst.cz For the release of metabolites from sulfate conjugates, a combination of β-Glucuronidase/Arylsulfatase can be used. hpst.cz Dual enzyme digestion has been used to release conjugated this compound in food samples. researchgate.netnih.gov Optimal conditions for enzyme digestion, including enzyme concentration, pH, incubation time, and temperature, are important for effective hydrolysis. sigmaaldrich.com

Solid-Phase Extraction and Purification

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of this compound and its metabolites from various matrices. SPE helps to remove interfering substances and concentrate the analytes.

Different SPE sorbents and protocols have been developed for this compound analysis. For example, a method for analyzing this compound in hair involved solid-phase extraction using an Isolute C18 column eluted with methanol (B129727). nih.govresearchgate.net For the analysis of glucuronide-conjugated anabolic androgenic steroid metabolites, including those of this compound, SPE has been used for simultaneous extraction. researchgate.netresearchgate.net Recovery rates for AAS glucuronides using SPE have been reported between 89-100%. researchgate.netresearchgate.net Mixed-mode solid-phase extraction has also been optimized for the selective isolation of sulfate conjugates by eliminating the glucuronide fraction during the washing step. researchgate.net In the analysis of this compound in animal source food, purification steps have included using a PRiME HLB column or QuEChERS salt after extraction. researchgate.netnih.gov Online turbulent flow solid-phase extraction coupled with LC-MS/MS has been developed for the automated and sensitive analysis of this compound in urine. nih.govsigmaaldrich.com A minimal cleanup procedure involving liquid-liquid extraction and 96-well plate solid-phase extraction using an Oasis HLB plate has been described for broad steroid monitoring in animal urine. wur.nl

Method Validation and Performance Characteristics

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key performance characteristics evaluated include sensitivity, linearity, precision, and accuracy. europa.eu

Sensitivity (LOD, LOQ) and Linearity

Sensitivity is typically assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). Linearity evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range.

For a method quantifying total this compound in animal source food by LC-MS/MS, a low LOD of 0.3 μg/kg and a wide linear range of 0.5-20 μg/kg were obtained. researchgate.netnih.gov In another LC-ESI-MS/MS method for detecting glucuronide-conjugated AAS metabolites in urine, including this compound metabolites, detection limits for ten out of twelve compounds were in the range of 1-10 ng/ml. researchgate.netresearchgate.net An automated online turbulent flow SPE-LC-MS/MS method for this compound in urine reported LOQs of 0.01 ng/mL and a linearity range from the LOQ up to 100 ng/mL, with coefficients of determination (r²) ranging from 0.9990 to 0.9999. sigmaaldrich.com For a GC-MS/MS method analyzing this compound in hair, the assay was capable of detecting 1 pg/mg, and linearity was observed from 2 to 100 pg/mg with correlation coefficients of 0.965-0.981. nih.gov

Here is a summary of sensitivity and linearity data from various studies:

| Matrix | Analytical Method | LOD | LOQ | Linear Range | Correlation Coefficient (r) |

| Animal Source Food | LC-MS/MS | 0.3 μg/kg | N/A | 0.5-20 μg/kg | N/A |

| Human Urine (Gluc.) | LC-ESI-MS/MS | 1-10 ng/ml (for 10/12 cpds) | N/A | N/A | >0.9963 researchgate.net |

| Human Urine | Online SPE-LC-MS/MS | N/A | 0.01 ng/mL | LOQ - 100 ng/mL | 0.9990 - 0.9999 |

| Human Hair | GC-MS/MS | 1 pg/mg | N/A | 2-100 pg/mg | 0.965-0.981 |

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements of the same homogeneous sample. Accuracy expresses the closeness of agreement between the measured value and the true value. europa.eu

In the LC-MS/MS method for total this compound in animal source food, good precision (< 7% relative standard deviation) and high recovery (> 90%) were obtained. researchgate.netnih.gov For a method determining testosterone (B1683101) and this compound in urine, the methodology showed good precision (<9%) and convenient detection limits. researchgate.net Intra-day and between-day precisions for a GC-MS/MS method analyzing this compound in hair at concentrations of 2, 10, and 25 pg/mg were 10.9-14.1% and 13.7-16.8%, respectively, with an extraction recovery of 97.6%. nih.gov Validation of a RP-HPLC method for Methenolone acetate (B1210297) in food supplements showed accuracy within the range of 99.8% to 100.4% recovery and a precision with a calculated RSD% of 0.182, meeting the criteria of RSD ≤ 2%. pensoft.netresearchgate.net Accuracy is typically assessed by measuring the recovery of known amounts of analyte added to a sample matrix. europa.eunih.gov

Here is a summary of precision and accuracy data from various studies:

| Matrix | Analytical Method | Precision (%RSD) | Accuracy (% Recovery) |

| Animal Source Food | LC-MS/MS | < 7% | > 90% |

| Human Urine | LC-ESI-MS/MS | < 9% | 54.2 ± 4.7% researchgate.net |

| Human Hair | GC-MS/MS | 10.9-14.1% (intra-day), 13.7-16.8% (between-day) | 97.6% |

| Food Supplements | RP-HPLC | 0.182% | 99.8% - 100.4% |

Matrix Effects and Internal Standardization

Analytical methods for the detection and quantification of methenolone and its metabolites in biological and other complex matrices face significant challenges due to matrix effects. Matrix effects refer to the influence of co-eluting substances from the sample matrix on the ionization efficiency of the target analytes in mass spectrometry, leading to signal suppression or enhancement nih.gov. These effects can significantly impact the accuracy and precision of quantitative analysis.

Various matrices, such as urine, hair, and animal source food, present unique compositions that can interfere with the analytical process researchgate.netresearchgate.netnih.govoup.comnih.gov. For instance, urine is a complex matrix containing numerous endogenous compounds that can affect chromatographic behavior and ionization nih.govhelsinki.fi. Similarly, the complexity of animal source food constituents can pose challenges for sensitive detection researchgate.netnih.gov.

To mitigate matrix effects and ensure reliable quantification, the use of internal standards (IS) is a common and crucial practice in the analysis of methenolone and its metabolites researchgate.netresearchgate.netnih.govnih.govrivm.nloup.comkingston.ac.uk. An ideal internal standard should be chemically similar to the analyte, behave similarly during sample preparation and chromatography, and ideally be a stable isotopically labeled version of the analyte uab.edu. Stable isotopically labeled internal standards are preferred because they can co-elute with the analyte and experience similar matrix effects, allowing for accurate compensation uab.edu.

Several studies highlight the application of internal standards in methenolone analysis. For the determination of methenolone in human hair by gas chromatography-tandem mass spectrometry (GC-MS/MS), testosterone-d3 (B3025694) has been successfully employed as an internal standard researchgate.netnih.gov. This method, involving sample preparation steps like decontamination, solubilization, solid-phase extraction (SPE), and liquid-liquid extraction, demonstrated good precision and recovery, with testosterone-d3 helping to account for variations introduced during these steps researchgate.netnih.gov.

In the quantitative analysis of total methenolone in animal source food using liquid chromatography-tandem mass spectrometry (LC-MS/MS), d3-methyltestosterone has been utilized as an internal standard to minimize matrix interference researchgate.netnih.gov. This approach, coupled with specific pretreatment procedures including enzyme digestion and purification, resulted in a wide linear range, low limit of detection (LOD), good precision, and high recovery, indicating the effectiveness of the internal standard in a complex food matrix researchgate.netnih.gov.

Another study investigating the determination of testosterone and methenolone in urine matrices using stir bar sorptive extraction (SBSE) followed by LC-HPLC-DAD reported negligible matrix effects and good analytical performance when using the proposed methodology oup.comnih.gov. While this specific study mentioned using the standard addition methodology (SAM) to quantify and suppress possible matrix effects in real samples, the principle of using a reference for quantification is consistent with the role of internal standards oup.com.

Studies on other anabolic steroids, such as stanozolol (B1681124), also demonstrate the effectiveness of internal standards in compensating for matrix effects. In one case, matrix effects in river water led to a reduction in peak areas for stanozolol and its internal standard (stanozolol D3), but after internal standard correction, the matrix effects were significantly reduced, highlighting the compensatory role of the IS kingston.ac.uk. Similarly, for stanozolol metabolite analysis, 16,16,17α-d3-testosterone-glucuronide has been used as an internal standard, with matrix effects assessed by comparing signal areas (normalized with IS) of urine samples to a matrix-free sample uit.no.

The evaluation of matrix effects typically involves comparing the analytical response of an analyte in a matrix-containing sample to the response of the same analyte in a neat solvent solution at the same concentration nih.gov. Ion suppression or enhancement is indicated by a response in the matrix that is lower or higher than that in the neat solvent, respectively nih.gov. Internal standards help to correct for these variations by assuming that the analyte and the internal standard are affected by the matrix in a similar manner uab.edu.

While specific quantitative data on matrix effects for methenolone and its metabolites across various matrices can vary depending on the analytical method and matrix type, the consistent use of internal standards like testosterone-d3, d3-methyltestosterone, or other deuterated steroids in validated methods underscores their critical role in achieving accurate and reproducible results despite potential matrix interferences researchgate.netresearchgate.netnih.govnih.govrivm.nl.

Illustrative Data on Internal Standard Use and Method Performance

Here is an example of how data could be presented, based on reported method validation results where internal standards were used:

| Matrix | Analytical Method | Internal Standard | Linearity Range | Recovery (%) | Precision (RSD%) | LOD | Citation |

| Human Hair | GC-MS/MS | Testosterone-d3 | 2 - 100 pg/mg | 97.6 | 10.9-16.8 | 1 pg/mg | researchgate.netnih.gov |

| Animal Source Food | LC-MS/MS | d3-methyltestosterone | 0.5 - 20 μg/kg | >90 | <7 | 0.3 μg/kg | researchgate.netnih.gov |

| Bovine Urine | GC-MS/MS | Estradiol-d3 | Not specified (Screening) | Not specified | Not specified | 0.2 ng/g | rivm.nl |

Note: The "Not specified" entries indicate that the information was not explicitly detailed in the provided snippets for those parameters in the context of methenolone analysis, though the methods were validated.

This table illustrates how the use of appropriate internal standards contributes to achieving satisfactory analytical performance metrics like recovery and precision in different complex matrices.

Preclinical Pharmacological and Biological Activity Research in Vitro/animal Models

Effects on Bone Metabolism in Animal Models

Animal models, primarily rats and rabbits, have been utilized to investigate the influence of methenolone (B1676379) enanthate (ME) and methenolone acetate (B1210297) on various aspects of bone metabolism. These studies aim to understand how methenolone affects bone structure, density, cellular activity, and healing processes.

Influence on Bone Mineral Density and Morphometry

Studies in rats have explored the impact of methenolone enanthate on bone morphometric parameters. Morphometry involves the measurement of physical dimensions of bones, such as length, width, and thickness, to determine changes in their structure. nih.gov Methenolone enanthate has been shown to affect bone morphometry in rats. nih.gov

In adolescent rats, the effect of methenolone enanthate on femur and humerus development has been researched. academicjournals.orgacademicjournals.orgselcuk.edu.tracademicjournals.org Administration of 0.5 mg/kg methenolone enanthate intraperitoneally five times weekly for four weeks resulted in statistically significant effects on femur and humerus length and corpus thickness. academicjournals.orgacademicjournals.orgselcuk.edu.tracademicjournals.org Specifically, the effect on femur length and corpus femoris thickness was negative in male animals but positive in females. academicjournals.orgselcuk.edu.tr Similarly, the effect on humerus length and corpus thickness was negative in male rats but positive in female rats. academicjournals.orgacademicjournals.org These findings suggest a sex-dependent influence of methenolone enanthate on bone growth during puberty in rats. There was generally no significant difference in compact bone thickness and medulla diameter in these studies, although a significant sex difference in medulla diameter was observed in control groups. academicjournals.orgacademicjournals.orgselcuk.edu.tracademicjournals.org

Another study involving methenolone enanthate supplement (MES) with exercise in rats also observed a significant decrease in humerus and femur lengths. researchgate.netdergipark.org.tr The femur length in the ME group was 31.37 ± 0.50 mm, and in the M group (methenolone enanthate alone) was 31.67 ± 0.52 mm, both significantly shorter than the control group (32.46 ± 0.29 mm) and exercise group (32.60 ± 0.64 mm). dergipark.org.tr Similarly, humerus length was significantly shorter in the M and ME groups compared to control and exercise groups. dergipark.org.tr However, this study found no statistically significant difference in cortex and corpus thickness or medullary diameter of femur and humerus bones across the groups. dergipark.org.tr The authors concluded that methenolone enanthate supplement might cause early epiphyseal closure in rat long bones, halting their length increase. dergipark.org.tr

Methenolone acetate has also been investigated for its effects on bone mineral density (BMD). In a case report involving an older man with myelodysplastic syndrome (MDS) and declining BMD, treatment with methenolone acetate and darbepoetin for anemia was associated with an attenuated decline in BMD over time. nih.govresearchgate.net Methenolone acetate is reported to promote bone formation and has been associated with increased BMD at radial and lumbar spine sites in some studies. nih.gov These effects may involve the activation of vitamin D, leading to increased calcium reabsorption. nih.gov Animal studies with testosterone (B1683101), another androgen, support the idea that androgens can increase the synthesis of 1,25(OH)2D3. nih.gov

Here is a summary of morphometric findings from studies on adolescent rats:

| Bone | Parameter | Sex | Methenolone Effect (vs Control) | Statistical Significance (p-value) | Source |

| Femur | Length | Male | Negative | < 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Length | Female | Positive | < 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Corpus Thickness | Male | Negative | < 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Corpus Thickness | Female | Positive | < 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Compact Thickness | Male | No significant difference | > 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Compact Thickness | Female | No significant difference | > 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Medulla Diameter | Male | No significant difference | > 0.05 | academicjournals.orgselcuk.edu.tr |

| Femur | Medulla Diameter | Female | No significant difference | > 0.05 | academicjournals.orgselcuk.edu.tr |

| Humerus | Length | Male | Negative | < 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Length | Female | Positive | < 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Corpus Thickness | Male | Negative | < 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Corpus Thickness | Female | Positive | < 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Compact Thickness | Male | No significant difference | > 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Compact Thickness | Female | No significant difference | > 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Medulla Diameter | Male | No significant difference | > 0.05 | academicjournals.orgacademicjournals.org |

| Humerus | Medulla Diameter | Female | No significant difference | > 0.05 | academicjournals.orgacademicjournals.org |

Osteoblast and Osteoclast Activity Modulation

Preclinical studies suggest that methenolone can influence the activity of bone cells, specifically osteoblasts and osteoclasts. Androgen receptors are primarily expressed in osteoblasts and osteocytes, but not significantly in osteoclasts. nih.govresearchgate.net Androgens, including methenolone, can directly stimulate the proliferation of osteoblastic cells in vitro. nih.govnih.gov Dihydrotestosterone (B1667394) (DHT), another androgen, enhanced mouse osteoblastic cell proliferation in a dose-dependent manner and also stimulated proliferation in human osteoblast cell cultures. nih.gov Methenolone was also found to be mitogenic in the mouse bone cell system. nih.gov This mitogenic effect of androgens on bone cells appears to be mediated through the androgen receptor, as it was inhibited by antiandrogens. nih.gov

In addition to proliferation, DHT increased the percentage of alkaline phosphatase (ALP) positive cells in bone cell systems, indicating an induction of osteoblast differentiation. nih.gov This effect was also inhibited by antiandrogens, suggesting an androgen receptor-mediated mechanism. nih.gov Androgens are reported to stimulate bone growth through osteoblastic proliferation, production of osseous matrix proteins, and increased growth hormone synthesis. academicjournals.orgacademicjournals.org During puberty, they can increase cortical bone thickness by enhancing both endosteal and periosteal thickening. academicjournals.orgacademicjournals.org

Regarding osteoclast activity, while androgen receptors are not predominantly expressed in these cells, methenolone's effects on bone remodeling could indirectly influence osteoclasts. In a study on preventing medication-related osteonecrosis of the jaw (MRONJ) in rats, methenolone enanthate treatment in zoledronic acid-treated rats resulted in a lower mean number of attached osteoclasts compared to the group treated with zoledronic acid alone. researchgate.netnih.gov The mean number of attached osteoclasts (at 40× magnification) was 4% in the control group, 1% in the zoledronic acid group, and 2.1% in the zoledronic acid + methenolone enanthate group. researchgate.netnih.gov This suggests that methenolone enanthate might influence osteoclast numbers or activity in the context of bisphosphonate treatment, although the androgen receptor's direct role in osteoclasts is considered limited. nih.govresearchgate.net

Fracture Healing Studies in Animal Models

Research into the effects of anabolic steroids, including methenolone, on fracture healing in animal models has been conducted. Anabolic steroids have been evaluated for their potential to improve fracture healing, although studies specifically on methenolone's direct impact on fracture healing appear limited in the provided search results. One older study from 1965 investigated the possibilities of enhancing fracture healing with methenolone in animal experimental studies. nih.gov Another study from 1990 examined the effects of testosterone propionate (B1217596) and methenolone enanthate on the healing of humeral osteotomies in Wistar rats. jcdr.netresearchgate.net

While direct detailed findings on methenolone's mechanism in fracture healing from these specific studies are not extensively provided in the snippets, anabolic steroids in general have been shown to promote fracture healing in mouse and rabbit models and can stimulate osteoblastic activity, leading to increased cortical bone density. researchgate.net Fracture healing is a complex process involving various factors, and animal models are used to study the mechanisms of bone tissue repair. mdpi.com Rodents and rabbits are commonly used models for fracture healing research. mdpi.com

Prevention of Medication-Related Osteonecrosis of the Jaw (MRONJ) in Animal Models

Medication-related osteonecrosis of the jaw (MRONJ) is a severe adverse effect associated with certain medications, particularly bisphosphonates. researchgate.netnih.govscispace.comresearchgate.netmdpi.commdpi.comnih.gov Preclinical models of MRONJ have been developed in various animal species, including rats, to investigate prevention methods. researchgate.netnih.govscispace.comresearchgate.netmdpi.comnih.gov

A randomized trial in Wistar rats investigated the efficacy of methenolone enanthate in preventing MRONJ induced by zoledronic acid. researchgate.netnih.govscispace.com Rats were divided into a control group, a group receiving zoledronic acid, and a group receiving zoledronic acid plus methenolone enanthate. researchgate.netnih.govscispace.com Zoledronic acid was administered for 6 weeks prior to extraction of the left maxillary first molar. researchgate.netnih.gov The zoledronic acid + methenolone enanthate group also received methenolone enanthate continuously for 1 week before and 4 weeks after the extraction. researchgate.netnih.gov

The study evaluated the extraction socket clinically for bone exposure and histologically for inflammation, hyperemia, collagen fibers, epithelialization, number of osteoclasts, and empty lacunae. researchgate.netnih.gov The results showed significant differences between the groups. researchgate.netnih.gov The bone exposure rate was 0% in the control group, 75% in the zoledronic acid group, and 10% in the zoledronic acid + methenolone enanthate group. researchgate.netnih.gov Significant differences were observed between the control/zoledronic acid + methenolone enanthate groups and the zoledronic acid group in terms of bone exposure rate, inflammation, hyperemia, collagen fiber organization, and epithelialization. researchgate.netnih.gov Significant differences also existed between all groups regarding the number of empty lacunae. researchgate.netnih.gov

Here is a table summarizing key findings from the MRONJ prevention study in rats:

| Group | Bone Exposure Rate (%) | Mean Attached Osteoclasts (40× magnification) (%) | Empty Lacunae (100× magnification) (%) |

| Control (C) | 0 | 4 | 0.8 |

| Zoledronic Acid (Z) | 75 | 1 | 8 |

| Zoledronic Acid + Methenolone (ZM) | 10 | 2.1 | 3 |

*Data extracted from search results researchgate.netnih.gov.

Immunomodulatory Properties of Methenolon and its Metabolites

Preclinical research has investigated the immunomodulatory potential of this compound enanthate and its metabolites, particularly those produced through biotransformation by fungal cultures such as Aspergillus niger and Cunninghamella blakesleeana. biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov These studies evaluated the effects on key immune responses, including the generation of reactive oxygen species (ROS) and the modulation of cytokine production. biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov

Inhibition of Reactive Oxygen Species (ROS) Generation

Studies have shown that while this compound enanthate itself was found to be inactive in inhibiting ROS generation, certain metabolites exhibited potent inhibitory effects. biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov Specifically, metabolites 2 and 3, derived from the biotransformation of this compound enanthate by Aspergillus niger, demonstrated significant inhibition of ROS generation in both whole blood and isolated polymorphonuclear leukocytes (PMNs). biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov The half-maximal inhibitory concentration (IC50) values highlight the potency of these metabolites. biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov

Data Table 1: Inhibition of ROS Generation by this compound Enanthate Metabolites

| Compound | Source Organism | ROS Source | IC50 (µg/mL) |

| This compound Enanthate | - | Whole Blood | Inactive |

| This compound Enanthate | - | Isolated PMNs | Inactive |

| Metabolite 2 | Aspergillus niger | Whole Blood | 8.60 |

| Metabolite 2 | Aspergillus niger | Isolated PMNs | 14.0 |

| Metabolite 3 | Aspergillus niger | Whole Blood | 7.05 |

| Metabolite 3 | Aspergillus niger | Isolated PMNs | 4.70 |

Cytokine Production Modulation (e.g., TNF-α)

In addition to inhibiting ROS, certain metabolites of this compound enanthate have also shown the ability to modulate the production of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov Research indicates that metabolite 2 exhibited a potent inhibition of TNF-α produced by THP-1 cells, while metabolite 3 showed a more moderate inhibitory effect. biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov

Data Table 2: Inhibition of TNF-α Production by this compound Enanthate Metabolites

| Compound | Source Organism | Cell Type | Inhibition of TNF-α Production (%) |

| Metabolite 2 | Aspergillus niger | THP-1 | 88.63 |

| Metabolite 3 | Aspergillus niger | THP-1 | 34.21 |

These findings suggest that while this compound enanthate itself may not possess significant immunomodulatory activity in these specific assays, its biotransformed metabolites can exert potent effects on key inflammatory mediators like ROS and TNF-α. biocrick.comresearchgate.netcabidigitallibrary.orgresearchgate.netmolaid.comnih.gov

Comparative Preclinical Efficacy Studies with Other Anabolic Androgenic Steroids

Preclinical studies have compared this compound enanthate to other anabolic androgenic steroids to assess their relative efficacy, particularly in terms of anabolic and androgenic effects.

Androgenic to Anabolic Ratio Assessment in Animal Models

The anabolic to androgenic ratio is a key parameter used to characterize anabolic androgenic steroids in preclinical settings, often assessed using assays like the Hershberger assay in castrated rats. peterbond.org This assay measures the growth of androgen-responsive tissues such as the levator ani muscle (anabolic effect) and the ventral prostate and seminal vesicles (androgenic effect). peterbond.org

One study comparing this compound enanthate to testosterone propionate in a Wistar rat model of humeral osteotomy healing assigned this compound enanthate an anabolic/androgenic ratio of 1/0.05, while testosterone propionate was assigned a ratio of 1.0/1.0. nih.gov This indicates that this compound enanthate is considered to have a higher anabolic effect relative to its androgenic effect compared to testosterone propionate in this context. nih.gov

It is important to note that while such assays provide a comparative measure, extrapolating these ratios directly to humans or to all tissues can be complex due to differences in metabolism and receptor expression across species and tissues. peterbond.org For instance, this compound is known to undergo 3α-reduction in tissues expressing 3α-hydroxysteroid dehydrogenase (3α-HSD), including skeletal muscle, which may influence its local potency. peterbond.org

Selective Androgen Receptor Modulator (SARM) Comparisons

Comparisons between this compound and Selective Androgen Receptor Modulators (SARMs) in preclinical studies highlight differences in their pharmacological profiles. While SARMs are designed to selectively target androgen receptors in specific tissues like muscle and bone while minimizing androgenic effects on tissues such as the prostate, anabolic androgenic steroids like this compound interact more broadly with androgen receptors. researchgate.net

One preclinical study investigating the impact of various anabolic androgenic steroids and SARMs on steroidogenesis in human adrenocortical carcinoma H295R cells found that this compound, along with Mesterolone and Mestanolone, increased mineralocorticoid production while decreasing adrenal androgen production. researchgate.net This suggested a potential dysfunction of the enzyme CYP17A1. researchgate.net In contrast, none of the SARMs tested in this study interfered with steroidogenesis. researchgate.net This indicates a difference in the impact of this compound compared to certain SARMs on adrenal steroid hormone synthesis in this preclinical model.

Structure Activity Relationship Sar Studies of Methenolon Analogs

Identification of Key Structural Features for Androgen Receptor Affinity